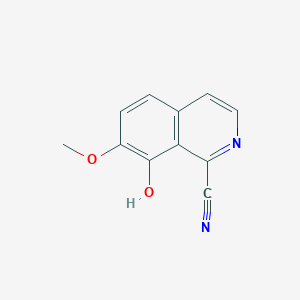

8-Hydroxy-7-methoxyisoquinoline-1-carbonitrile

Description

Properties

Molecular Formula |

C11H8N2O2 |

|---|---|

Molecular Weight |

200.19 g/mol |

IUPAC Name |

8-hydroxy-7-methoxyisoquinoline-1-carbonitrile |

InChI |

InChI=1S/C11H8N2O2/c1-15-9-3-2-7-4-5-13-8(6-12)10(7)11(9)14/h2-5,14H,1H3 |

InChI Key |

WUFHYKPDBAQMCA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=CN=C2C#N)O |

Origin of Product |

United States |

Preparation Methods

Core Construction via Cyclization Reactions

The isoquinoline skeleton is typically assembled via cyclization strategies such as the Pomeranz-Fritsch, Bischler-Napieralski, or Pictet-Spengler reactions. For example, the Pomeranz-Fritsch reaction employs benzaldehyde derivatives and aminoacetaldehyde acetals under acidic conditions to form the isoquinoline ring. Modifications to this method, such as microwave-assisted heating, have improved yields and reduced reaction times.

Detailed Synthetic Pathways

Halogenation-Cyanation Sequence

A widely applicable route involves the synthesis of a halogenated isoquinoline intermediate, followed by cyanation. For instance, 1-chloro-7-methoxyisoquinoline-8-ol can be prepared via phosphorus oxychloride (POCl₃)-mediated chlorination of a hydroxylated precursor, analogous to the synthesis of 4-chloro-7-methoxyquinoline. Subsequent treatment with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at elevated temperatures facilitates nucleophilic displacement of the chloride by the cyanide ion.

Example Procedure :

- Chlorination :

Direct Cyclization with Nitrile Incorporation

An alternative approach employs nitrile-containing precursors during cyclization. For example, a cyano-substituted benzaldehyde derivative can undergo condensation with aminoacetaldehyde diethyl acetal under Pomeranz-Fritsch conditions to directly yield the carbonitrile-functionalized isoquinoline.

Example Procedure :

- 2-Cyano-4-methoxybenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.2 eq) are heated in concentrated HCl at 100°C for 6 hours.

- The reaction is neutralized, extracted with dichloromethane, and purified via recrystallization.

- Yield: 50–65% (based on similar Betti reaction protocols).

Optimization and Challenges

Regioselectivity in Electrophilic Substitution

The electron-deficient nature of the nitrile group at C1 directs electrophilic attacks to the C5 and C6 positions, complicating the introduction of the C7 and C8 substituents. To mitigate this, temporary protection of the nitrile as a trimethylsilyl group or sequential functionalization post-cyclization is recommended.

Protecting Group Strategies

The C8 hydroxyl group is susceptible to oxidation and must be protected during harsh reactions. Benzyl ethers or acetates are commonly used, with subsequent deprotection via hydrogenolysis or acidic hydrolysis. For example, benzyl protection followed by Pd/C-catalyzed hydrogenation achieves >90% deprotection efficiency.

Comparative Analysis of Methods

| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenation-Cyanation | 7-Methoxyisoquinolin-8-ol | Chlorination, Cyanation | 45–85 | High functional group tolerance | Multi-step, POCl₃ handling |

| Direct Cyclization | Cyano-benzaldehyde derivatives | Acidic cyclization | 50–65 | Fewer steps, atom economy | Limited substrate availability |

Chemical Reactions Analysis

Types of Reactions: 8-Hydroxy-7-methoxyisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.

Reduction: The carbonitrile group can be reduced to an amine group under suitable conditions.

Substitution: The methoxy group at the 7th position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Aminoisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Hydroxy-7-methoxyisoquinoline-1-carbonitrile has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 8-Hydroxy-7-methoxyisoquinoline-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity to biological targets. The compound can chelate metal ions, which may contribute to its biological activity. Additionally, it can inhibit certain enzymes and interfere with cellular processes, leading to its observed effects .

Comparison with Similar Compounds

<sup>1</sup>H NMR Shifts

- The methoxy group in the target compound (δ ~3.9–4.0 ppm) aligns with typical shifts for aromatic OCH3 groups, as seen in Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate .

- The 8-hydroxy group is expected to appear as a broad singlet (δ ~5.0–6.0 ppm), distinct from sharp methoxy or methyl signals in analogs .

<sup>13</sup>C NMR Shifts

- The carbonitrile carbon resonates at δ ~115–120 ppm, contrasting sharply with carboxylate esters (δ ~165–170 ppm for carbonyl carbons) .

- Methoxy carbons in both the target and analogs (e.g., Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate) appear near δ ~55–60 ppm .

Electronic and Steric Impacts

- Electron-donating vs. withdrawing groups : The methoxy group (electron-donating) stabilizes the aromatic ring, while the carbonitrile (electron-withdrawing) depletes electron density, altering reactivity in electrophilic substitution reactions compared to chloro- or trifluoromethyl-substituted analogs .

- Steric hindrance : The 1-carbonitrile group may impose greater steric constraints than 3-carboxylate esters, affecting binding in biological systems or catalytic applications.

Tabulated Comparison of Key Compounds

Research Findings and Methodological Insights

- Experimental vs. theoretical validation : Studies on analogs (e.g., 7-substituted carboxylates) highlight the use of DFT calculations to predict NMR shifts and melting points, which are later confirmed experimentally . This approach could be extended to the target compound for structural verification.

Biological Activity

8-Hydroxy-7-methoxyisoquinoline-1-carbonitrile is a notable compound within the isoquinoline family, recognized for its diverse biological activities. This compound features a hydroxyl group at the 8-position, a methoxy group at the 7-position, and a carbonitrile group at the 1-position, which contribute to its unique pharmacological properties. Recent studies have focused on its potential applications in medicinal chemistry, particularly concerning its anticancer, antimicrobial, and neuroprotective effects.

Chemical Structure and Properties

The structural formula of 8-hydroxy-7-methoxyisoquinoline-1-carbonitrile can be represented as follows:

This compound's unique combination of functional groups enhances its reactivity and interaction with biological targets.

Pharmacological Activities

Recent research has highlighted several key biological activities associated with 8-hydroxy-7-methoxyisoquinoline-1-carbonitrile:

Anticancer Activity

Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) with IC50 values in the low micromolar range. The mechanisms underlying its anticancer properties include:

- Induction of Apoptosis: The compound triggers apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

- Cell Cycle Arrest: It has been observed to cause G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.

Antimicrobial Activity

8-Hydroxy-7-methoxyisoquinoline-1-carbonitrile has demonstrated antibacterial and antifungal properties. In vitro studies report effective inhibition against various pathogenic strains, including:

| Pathogen | Zone of Inhibition (mm) | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 24 | 0.125 |

| Escherichia coli | 22 | 0.250 |

| Candida albicans | 20 | 0.500 |

These results suggest its potential as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

The compound's ability to chelate metal ions positions it as a candidate for neuroprotective applications. It has been studied for its protective effects against oxidative stress-induced neuronal damage, which is relevant in conditions like Alzheimer's disease.

The biological activity of 8-hydroxy-7-methoxyisoquinoline-1-carbonitrile can be attributed to several mechanisms:

- Metal Chelation: The hydroxyl and carbonitrile groups facilitate binding to metal ions, which can mitigate oxidative stress.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Interaction with DNA: Preliminary studies suggest that it can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have illustrated the efficacy of this compound in various biological contexts:

- Case Study 1: A study involving MCF-7 breast cancer cells reported that treatment with 8-hydroxy-7-methoxyisoquinoline-1-carbonitrile resulted in a significant decrease in cell viability after 48 hours of exposure.

- Case Study 2: In an animal model of neurodegeneration, administration of the compound showed reduced markers of oxidative stress and improved cognitive function compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-hydroxy-7-methoxyisoquinoline-1-carbonitrile, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions using precursors like substituted cyclohexanones and nitrile derivatives. For example, Dyachenko et al. (2015) demonstrated the use of malononitrile in condensation with diacetyl-hydroxycyclohexanones to form tetrahydroisoquinoline derivatives, followed by oxidation and functionalization steps to introduce the hydroxy and methoxy groups . Key conditions include controlled pH (acidic or basic catalysts), temperature (80–120°C), and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound.

Q. How can researchers validate the identity and purity of 8-hydroxy-7-methoxyisoquinoline-1-carbonitrile?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Compare experimental - and -NMR spectra with literature data. For instance, methyl-substituted isoquinoline derivatives in show characteristic peaks for methoxy (~3.8 ppm) and aromatic protons (6.2–7.5 ppm) .

- HPLC-MS : Confirm molecular weight ([M+H]+) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.

- Melting Point : Cross-check with reported values (e.g., analogous compounds in have mp ranges of 199–201°C) .

Advanced Research Questions

Q. How can structural modifications at the 7-methoxy or 8-hydroxy positions influence the compound’s reactivity or biological activity?

- Methodological Answer : Systematic SAR studies require regioselective functionalization. For example:

- Methoxy Group Replacement : Substitute with ethoxy or halogen via nucleophilic aromatic substitution (e.g., using NaH/DMF and alkyl halides).

- Hydroxy Group Derivatization : Acylation (acetic anhydride) or sulfonation (sulfur trioxide complexes) can alter solubility and bioactivity. Ozols et al. (1996) highlighted that electron-withdrawing groups at the 8-position enhance stability against oxidation in tetrahydroisoquinoline analogs .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in peak assignments.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis sets). Discrepancies >0.5 ppm may indicate impurities or tautomeric forms.

- Batch Reproducibility : Ensure consistent reaction conditions (e.g., solvent purity, drying agents as in ) and validate via TLC monitoring .

Q. How can researchers optimize the synthetic yield of 8-hydroxy-7-methoxyisoquinoline-1-carbonitrile in scaled-up reactions?

- Methodological Answer :

- Kinetic Studies : Identify rate-limiting steps via in situ FTIR or LC-MS. For example, slow nitrile incorporation might necessitate longer reflux times.

- Solvent Optimization : Switch from ethanol (low boiling point) to DMF or THF for higher-temperature stability.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (proline derivatives) to enhance cyclization efficiency, as seen in related isoquinoline syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.